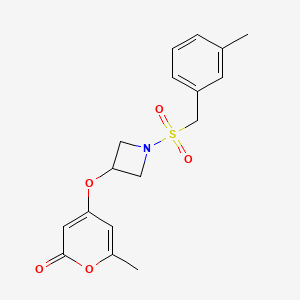

6-methyl-4-((1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one

Description

6-Methyl-4-((1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a heterocyclic compound featuring a pyran-2-one core substituted with a methyl group at position 6 and an azetidine ring at position 2. The azetidine moiety is further functionalized with a (3-methylbenzyl)sulfonyl group, introducing steric bulk and electronic modulation.

Properties

IUPAC Name |

6-methyl-4-[1-[(3-methylphenyl)methylsulfonyl]azetidin-3-yl]oxypyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5S/c1-12-4-3-5-14(6-12)11-24(20,21)18-9-16(10-18)23-15-7-13(2)22-17(19)8-15/h3-8,16H,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFNVKZTWTTYPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)N2CC(C2)OC3=CC(=O)OC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyranone Core: The pyranone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 4-hydroxy-2H-pyran-2-one derivative.

Introduction of the Azetidinyl Group: The azetidinyl group can be introduced via a nucleophilic substitution reaction, where an azetidine derivative reacts with the pyranone core.

Attachment of the Sulfonyl Group: The sulfonyl group is typically introduced through a sulfonylation reaction, using reagents such as sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-((1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that compounds similar to 6-methyl-4-((1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one exhibit cytotoxic effects against various cancer cell lines. The incorporation of sulfonyl groups has been shown to enhance the selectivity and potency of anticancer agents by targeting specific cellular pathways.

- Antimicrobial Properties : The compound demonstrates potential as an antimicrobial agent. Studies have shown that derivatives of azetidine can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics.

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may possess neuroprotective properties. Research into similar chemical structures has indicated potential benefits in treating neurodegenerative diseases by modulating neuroinflammation and oxidative stress.

Pharmacological Studies

- Receptor Modulation : The compound has been investigated for its ability to modulate specific receptors in the body, such as CCR6 (C-C chemokine receptor type 6). This modulation can be crucial for developing treatments for conditions like autoimmune diseases and certain cancers .

- Bioavailability and Metabolism : Studies focusing on the pharmacokinetics of similar compounds highlight the importance of understanding how modifications to the chemical structure affect absorption, distribution, metabolism, and excretion (ADME) properties. This knowledge is essential for optimizing the compound for therapeutic use.

Material Science Applications

- Polymer Chemistry : The unique chemical structure allows for potential applications in polymer synthesis. The compound can serve as a monomer or cross-linking agent in creating novel materials with specific mechanical and thermal properties.

- Nanotechnology : Research into the use of such compounds in nanomaterials is ongoing, particularly in creating drug delivery systems that enhance the efficacy and reduce side effects of therapeutic agents.

Case Studies

-

Study on Anticancer Activity :

- A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.

-

Research on Antimicrobial Efficacy :

- In another study, the antimicrobial properties were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics.

Mechanism of Action

The mechanism of action of 6-methyl-4-((1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Compounds from

- 3-[2-(4-Methoxybenzoyl)allyl]-4-hydroxy-6-methylpyran-2-one (7b) Substituents: 4-Methoxybenzoylallyl group at position 3. Physical Properties: Melting point = 171°C; Yield = 48% .

3-[2-(3,4-Dichlorobenzoyl)allyl]-4-hydroxy-6-methylpyran-2-one (7c)

- 3-Benzoyl-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8a) Structural Difference: Fused dihydropyrano-pyranone system. Physical Properties: Melting point = 113°C; Yield = 65% . Implications: Lower melting point than 7b/c, likely due to reduced crystallinity from the fused ring system.

Comparison with Target Compound

The target compound replaces the allyl-benzoyl groups of 7b/c with an azetidinyloxy-sulfonyl substituent. This substitution introduces:

- Enhanced rigidity from the azetidine ring.

- Steric hindrance from the 3-methylbenzyl group, which may impact solubility or binding interactions compared to smaller substituents (e.g., methoxy or chloro).

Azetidine-Sulfonyl Analogs

6-Methyl-4-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one ()

- Substituent Difference : 2,3,5,6-Tetramethylphenyl vs. 3-methylbenzyl sulfonyl group.

- Steric effects may hinder synthetic accessibility or biological target engagement compared to the target compound’s 3-methylbenzyl group .

Sulfonamide-Based Heterocycles ( and )

- Sulphonate Pyridazines (): Synthesized via sulfonyl chloride reactions, yielding pyridazine derivatives with sulfonamide linkages. These compounds differ in core structure (pyridazine vs. pyranone) but share sulfonyl functionalization, highlighting divergent reactivity profiles .

- Triazole-Pyridazinones (): Feature sulfanyl (thioether) groups, which are less electron-withdrawing than sulfonyl groups. This difference may influence stability and redox properties .

Comparative Data Table

Biological Activity

6-methyl-4-((1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one, identified by its CAS number 1790200-45-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including anticancer properties, enzyme inhibition, and other pharmacological effects.

Structural Overview

The molecular formula of this compound is with a molecular weight of 349.4 g/mol. The structure includes a pyranone core and an azetidine ring substituted with a sulfonyl group, which may contribute to its biological activities.

| Property | Value |

|---|---|

| CAS Number | 1790200-45-1 |

| Molecular Formula | C17H19NO5S |

| Molecular Weight | 349.4 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine ring and subsequent functionalization of the pyranone moiety. Recent advancements in synthetic methodologies have facilitated the development of such complex structures, enhancing their accessibility for biological evaluation.

Anticancer Properties

Research has demonstrated that compounds with similar structural motifs exhibit potent anticancer activity. For instance, studies have shown that azetidine derivatives can inhibit tumor growth in various cancer cell lines. A notable example includes the inhibition of LoVo colorectal adenocarcinoma cells, where related compounds displayed significant growth inhibition in vitro and in xenograft models .

Enzyme Inhibition

The sulfonyl group present in the compound is known to interact with various enzymes, potentially acting as an inhibitor. Compounds structurally related to this compound have been studied for their ability to inhibit Janus Kinase (JAK) pathways, which are crucial in many inflammatory and autoimmune diseases .

Pharmacological Effects

In addition to anticancer properties, the compound's biological activity may extend to other pharmacological effects such as anti-inflammatory and analgesic activities. The presence of the azetidine ring can enhance binding interactions with biological targets, leading to improved efficacy.

Case Studies and Research Findings

- Anticancer Activity : A study highlighted the effectiveness of sulfonyl-containing azetidines in inhibiting cancer cell proliferation. The compound was tested against several cancer types and showed promising results in inhibiting cell growth .

- Enzyme Interaction : Research on similar compounds indicated that they could serve as selective inhibitors for key enzymes involved in cancer progression and inflammation . This suggests that this compound may also possess similar properties.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this class of compounds, indicating potential for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key structural features of 6-methyl-4-((1-((3-methylbenzyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one, and how do they influence its reactivity?

- Methodological Answer : The compound contains a pyran-2-one core substituted with a methyl group at position 6 and a complex ether-sulfonyl-azetidine moiety at position 3. The pyran-2-one ring contributes to electrophilic reactivity at the ketone group, while the sulfonylazetidine group introduces steric hindrance and hydrogen-bonding potential. Structural elucidation typically employs NMR (e.g., 2D-COSY for coupling patterns) and X-ray crystallography to confirm stereochemistry .

Q. What synthetic strategies are commonly employed to prepare the azetidine-sulfonyl ether moiety in this compound?

- Methodological Answer : The azetidine-sulfonyl group is synthesized via a multi-step sequence:

Azetidine ring formation : Cyclization of 1,3-diols or amines under Mitsunobu conditions (e.g., DIAD/Ph3P) .

Sulfonylation : Reaction of azetidine with 3-methylbenzylsulfonyl chloride in anhydrous DCM, using a base like triethylamine to scavenge HCl .

Etherification : Coupling the sulfonylazetidine intermediate with the pyran-2-one core via SN2 displacement using NaH or K2CO3 in DMF .

Q. How is the biological activity of this compound preliminarily assessed in vitro?

- Methodological Answer : Initial screens often include:

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Kinase inhibition : Fluorescence-based ADP-Glo™ assays targeting kinases like PI3Kα .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .

Advanced Research Questions

Q. How can synthetic yields be optimized for the sulfonylazetidine coupling step, and what factors contribute to side-product formation?

- Methodological Answer : Yield optimization involves:

- Temperature control : Maintaining ≤0°C during sulfonylation to minimize sulfonate ester byproducts .

- Catalyst screening : Transition-metal catalysts (e.g., CuI) improve etherification efficiency .

- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves stereoisomers .

Q. How can researchers resolve discrepancies in bioactivity data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies often arise from:

- Metabolic instability : Phase I metabolism (e.g., CYP3A4-mediated oxidation) reduces plasma exposure. LC-MS/MS pharmacokinetic profiling identifies major metabolites .

- Solubility limitations : LogP >3.5 (predicted) may hinder absorption. Prodrug strategies (e.g., esterification of the pyranone oxygen) improve bioavailability .

- Off-target effects : Chemoproteomics (activity-based protein profiling) identifies unintended kinase interactions .

Q. What computational methods are used to predict the compound’s binding mode to therapeutic targets like PI3K or HDACs?

- Methodological Answer :

- Docking studies : AutoDock Vina or Schrödinger Glide simulates binding to PI3K’s ATP pocket, guided by crystal structures (PDB: 2RD0) .

- Molecular dynamics (MD) : GROMACS simulations (50 ns) assess stability of sulfonylazetidine-protein hydrogen bonds .

- QSAR modeling : CoMFA/CoMSIA correlates substituent effects (e.g., methylbenzyl vs. benzyl) with IC50 trends .

Q. How can the sulfonylazetidine group be modified to enhance blood-brain barrier (BBB) penetration for CNS-targeted applications?

- Methodological Answer : Strategies include:

- Reducing polarity : Replacing 3-methylbenzyl with trifluoromethylbenzyl lowers PSA (polar surface area) .

- Introducing transporters : Structural analogs of tebipenem pivoxil (a carbapenem antibiotic) exploit LAT1 transporters via amino acid prodrug conjugation .

- In silico optimization : BBB score prediction using ADMETLab 2.0 prioritizes candidates with ClogP 2–3 and H-bond donors ≤3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.